6-Oxa-1-thiaspiro[2.5]octane
Description
Significance of Spirocyclic Systems in Contemporary Chemical Research
The significance of spirocyclic systems in modern chemical research is multifaceted, with profound implications in medicinal chemistry, materials science, and agrochemicals. walshmedicalmedia.com Their rigid, three-dimensional architecture offers a distinct advantage over their more planar counterparts. This inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov
In drug discovery, the incorporation of a spirocyclic moiety can significantly influence a molecule's pharmacological profile. nih.gov The unique topology of spirocycles often imparts improved physicochemical properties, such as increased metabolic stability and solubility. Furthermore, the novelty of these structures provides opportunities for the development of new intellectual property.
In the realm of materials science, spiro heterocycles are utilized in the design of organic electronics and sensors due to their specific optical and electronic properties. walshmedicalmedia.com The controlled orientation of molecular orbitals in three-dimensional space, dictated by the spiro center, can be harnessed to create materials with tailored functionalities.
Unique Structural Features and Stereochemical Considerations of 6-Oxa-1-thiaspiro[2.5]octane
The structure of this compound is defined by a central spiro carbon atom that serves as the junction for a three-membered thiirane (B1199164) (episulfide) ring and a six-membered tetrahydropyran (B127337) ring. This arrangement results in a compact and sterically constrained molecule with distinct stereochemical properties.
The cyclohexane (B81311) ring in the tetrahydropyran moiety typically adopts a chair conformation to minimize steric strain. The presence of the spiro-fused thiirane ring introduces significant conformational constraints. A structural and conformational analysis of the analogous 1-oxaspiro[2.5]octane provides valuable insights. researchgate.net In such systems, the relative configuration and preferred conformations are determined by analyzing homonuclear coupling constants and chemical shifts in NMR spectroscopy. researchgate.net These parameters are sensitive to the steric and electronic effects of substituents and the anisotropic effects of the three-membered ring. researchgate.net
Evolution of Research on Oxa-Thiaspiro[2.5]octane and Related Heteraspiro[2.5]octane Systems
The study of spirocyclic compounds has a long history, with initial discussions on their nomenclature dating back to the early 20th century. wikipedia.org However, the focused investigation of heteraspiro[2.5]octane systems, particularly those containing both oxygen and sulfur, is a more recent development.
Research into related oxa-azaspiro[2.5]octane systems has provided a foundation for understanding the conformational behavior of such spirocycles. researchgate.net Studies on these nitrogen-containing analogues have utilized ¹H, ¹³C, and ¹⁵N NMR spectroscopy to elucidate their preferred conformations and the influence of substituents on the ring systems. researchgate.net
The development of synthetic methodologies for spirocycles has been a driving force in their exploration. General approaches to a new generation of spirocyclic molecules, termed oxa-spirocycles, have been developed, with iodocyclization being a key synthetic step. rsc.org While much of the early work focused on carbocyclic spiro systems, the interest in heterocyclic variants has grown, spurred by their potential applications in various fields of chemistry. beilstein-journals.org The synthesis of 1-oxa-4-thiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists highlights the therapeutic potential of this class of compounds. epa.gov
The table below provides a summary of key research areas and findings related to oxa-thia spirocyclic systems and their analogues.
| Research Area | Key Findings |
| Structural Analysis | NMR spectroscopy is a powerful tool for determining the relative configuration and preferred conformations of oxa-heteraspiro[2.5]octane systems. researchgate.net |
| Stereochemistry | The spiro carbon is a chiral center, leading to the existence of enantiomers with distinct three-dimensional structures. |
| Synthesis | General synthetic strategies for oxa-spirocycles have been developed, with methods like iodocyclization proving effective. rsc.org |
| Medicinal Chemistry | Oxa-thia spirocyclic derivatives have shown promise as selective receptor agonists, indicating their therapeutic potential. epa.gov |
Structure
3D Structure
Properties
CAS No. |
86847-94-1 |
|---|---|
Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
6-oxa-1-thiaspiro[2.5]octane |
InChI |
InChI=1S/C6H10OS/c1-3-7-4-2-6(1)5-8-6/h1-5H2 |
InChI Key |
RKFOZEUYJOCFLA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Oxa 1 Thiaspiro 2.5 Octane and Its Analogs
Traditional Cyclization Approaches for Spiro[2.5]octane Synthesis
The foundational methods for constructing the 6-Oxa-1-thiaspiro[2.5]octane framework and similar spirocycles have historically relied on conventional cyclization reactions. These routes often involve multi-step sequences and established organic chemistry principles.
Early Routes Involving Sulfur- and Oxygen-Containing Precursors
One of the early and direct methods for the synthesis of this compound involves the transformation of a precursor that already contains the oxaspiro-moiety. A notable route starts with 1,6-Dioxaspiro[2.5]octane. google.com This precursor is synthesized by reacting dihydro-2H-pyran-4(3H)-one with trimethylsulfoxonium (B8643921) iodide in the presence of a base like sodium hydride in dimethyl sulfoxide (B87167) (DMSO). google.com
The subsequent conversion to the target thia-spirocycle is achieved by reacting 1,6-Dioxaspiro[2.5]octane with a sulfur-donating reagent. For instance, treatment with potassium thiocyanate (B1210189) in a solvent such as methanol (B129727) facilitates the replacement of one of the oxygen atoms with sulfur, yielding this compound. google.com This method is advantageous as it builds upon a readily formed spirocyclic ether.
Table 1: Synthesis of this compound from Dihydro-2H-pyran-4(3H)-one
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Dihydro-2H-pyran-4(3H)-one | Trimethylsulfoxonium iodide, NaH, DMSO | 1,6-Dioxaspiro[2.5]octane |
Acid-Catalyzed Ring-Opening and Intramolecular Cyclization Strategies
Acid-catalyzed reactions represent a cornerstone of organic synthesis for forming cyclic structures. In the context of spirocycles, Brønsted acids are employed to catalyze the intramolecular cyclization of suitable acyclic or macrocyclic precursors. nih.govnih.gov For example, the cyclization of o-alkenyl-o′-alkynylbiaryls can be promoted by acids like triflimide (Tf₂NH) to generate dibenzo-fused seven- or eight-membered rings. nih.gov This strategy relies on the acid activating an electrophilic site, which then triggers an intramolecular reaction with a nucleophilic part of the molecule. nih.gov
While not documented specifically for this compound, this principle is widely applied. For instance, polyphosphoric acid (PPA) is used to catalyze the cyclization of acetal (B89532) substrates to form benzofuran (B130515) cores. wuxiapptec.com The mechanism involves protonation under acidic conditions, elimination of an alcohol to form a reactive oxonium ion, and subsequent intramolecular nucleophilic attack by an aromatic ring to close the heterocyclic ring. wuxiapptec.com Such strategies highlight a versatile approach where a suitably designed precursor containing both oxygen and sulfur functionalities could theoretically be cyclized under acidic conditions to form the desired thia-oxa-spirocycle.
Multi-Step Synthesis via Spirocyclic Dione (B5365651) Intermediates
The synthesis of functionalized spirocycles can also proceed through the formation and subsequent modification of spirocyclic dione intermediates. These diones serve as versatile platforms for introducing further chemical diversity. Although not a direct route to this compound, this methodology is crucial for creating its analogs.
For example, a related compound, 6-oxaspiro[2.5]octane-5,7-dione, can be synthesized. This approach demonstrates the viability of building the core spiro[2.5]octane skeleton first as a dione, which could then potentially be chemically modified to the target heterocycle. The synthesis of other complex spiro systems, such as spiro[indane-1,3-dione-1-pyrrolines], further illustrates the utility of dione intermediates in constructing spirocyclic frameworks.
Advanced Synthetic Techniques and Process Intensification for this compound
To overcome the limitations of traditional batch syntheses, such as safety concerns, low efficiency, and product instability, modern techniques focusing on process intensification have been explored for spirocycle synthesis.
Application of Microreactor-Based Continuous Synthesis Systems
Continuous flow chemistry using microreactors offers significant advantages for the synthesis of potentially unstable or hazardous compounds. This technology has been successfully applied to the synthesis of 1-oxa-2-azaspiro[2.5]octane, a close structural analog of the target compound. google.com A microreaction system can solve issues common in kettle-type processes, including difficult temperature control, low production efficiency, and product instability. google.com
In a typical setup for the azaspiro analog, a micro-disperser continuously feeds an organic solution of the cyclohexanone (B45756) precursor into an aqueous solution, followed by reaction in a microreactor with a temperature control module. google.com This approach provides excellent heat and mass transfer, leading to significantly improved yield, higher product concentration, shorter production cycles, and enhanced safety. google.com The principles demonstrated for this analog are directly applicable to the synthesis of this compound, promising a more efficient and safer manufacturing process.
Table 2: Comparison of Batch vs. Microreactor Synthesis for Spiro-analogs
| Parameter | Batch Process | Microreactor Process |
|---|---|---|
| Temperature Control | Difficult, potential for hotspots | Precise, excellent heat transfer |
| Production Efficiency | Lower, long reaction times | Higher, short residence times |
| Product Stability | Often lower due to long processing | Higher, product isolated quickly |
| Safety | Higher risk with exothermic reactions | Intrinsically safer, small volumes |
| Yield | Variable, often lower | Significantly improved |
Optimizing Reaction Conditions for Enhanced Yield and Stability
The yield and stability of this compound and its analogs are highly dependent on the reaction conditions. Key variables that must be optimized include solvent choice, temperature, and catalyst. For the synthesis of related azaspiro[3.3]heptane systems, polar aprotic solvents like DMSO have been shown to be effective, and elevated temperatures can promote the necessary ring-closure steps.
The choice of catalyst is also critical. For acid-catalyzed cyclizations, the strength of the acid must be carefully selected to promote the reaction without causing decomposition of the starting material or product. nih.gov In continuous flow systems, precise temperature control is a major advantage that allows for the safe use of optimal, often higher, temperatures to accelerate reactions and improve yields while minimizing the degradation of unstable products. google.com The isolation procedure is also a key factor, with some spirocycles being more stable when isolated as specific salts, such as hydrochloride salts, which can improve handling and stability.
Role of Specific Lewis Acids in Promoting Rearrangements
The rearrangement of spiro-oxiranes, such as this compound, into aldehydes is a known synthetic strategy. However, the choice of Lewis acid is critical for the successful transformation of this specific compound. Attempts to use common Lewis acids like boron trifluoride etherate, zinc chloride, or magnesium bromide etherate to rearrange this compound (13) into 2H-tetrahydrothiopyran-4-carboxaldehyde (14) were unsuccessful. semanticscholar.org These attempts either resulted in the recovery of the starting material or its decomposition under more forceful conditions. semanticscholar.org
Detailed experimental studies have identified lithium iodide as a uniquely effective Lewis-type acid for this particular rearrangement. semanticscholar.org Using a high concentration and a large excess of lithium iodide in dry tetrahydrofuran (B95107) (THF) was found to promote the desired reaction, yielding the target aldehyde in a reasonable amount. semanticscholar.org
The effectiveness of lithium iodide in this context, where other common Lewis acids fail, highlights its specific role in facilitating the rearrangement of this sulfur-containing spiro-oxirane. This specificity is crucial for chemists designing synthetic routes involving this class of compounds.
Influence of Temperature, Catalysts, and Solvents
The conditions under which the synthesis and subsequent reactions of this compound and its analogs are carried out significantly impact the outcome. Key variables include temperature, the choice of catalyst, and the solvent system employed.
Temperature: Elevated temperatures are sometimes necessary to drive reactions to completion, especially when dealing with less reactive substrates or to overcome catalyst poisoning. For instance, in the hydrogenation of an enone to produce 3-thiaspiro[5.5]undecan-9-one, an elevated temperature was required, along with a larger amount of catalyst and a longer reaction time, to counteract the poisoning effect of the sulfur atom. semanticscholar.org
Catalysts: The selection of a catalyst is paramount. As discussed, lithium iodide is a specific and effective catalyst for the rearrangement of this compound. semanticscholar.org In other reactions involving analogs, such as hydrogenation, palladium on carbon (Pd/C) is a commonly used catalyst. semanticscholar.org The amount of catalyst can also be a critical factor, as seen in the aforementioned hydrogenation where a larger quantity was needed. semanticscholar.org
Solvents: The choice of solvent is crucial to prevent unwanted side reactions and to ensure the desired transformation occurs. For example, during the hydrogenation of certain enones, ethyl acetate (B1210297) was used as the solvent to avoid potential ketalization that might occur if methanol were used. semanticscholar.org In the lithium iodide-promoted rearrangement of this compound, dry THF was the solvent of choice. semanticscholar.org Polar aprotic solvents like dimethyl sulfoxide (DMSO) are also noted for their role in promoting ring-closure reactions.
The interplay of these three factors—temperature, catalyst, and solvent—is a critical consideration for optimizing the synthesis of this compound and its analogs.
Strategies for Overcoming Competing Side Reactions and Thermal Instability
The synthesis of this compound and its derivatives can be hampered by competing side reactions and the thermal instability of intermediates or products. semanticscholar.org
One significant challenge is the potential for decomposition under vigorous reaction conditions. semanticscholar.org When attempting the rearrangement of this compound with unsuitable Lewis acids, decomposition was a common outcome. semanticscholar.org The use of a highly specific and milder reagent, lithium iodide, was a key strategy to circumvent this issue. semanticscholar.org
Another strategy to improve reaction yield and minimize side reactions is the controlled addition of a reagent. In the lithium iodide-promoted rearrangement, the yield was remarkably improved by using a Soxhlet apparatus. semanticscholar.org This technique allows for the gradual washing of the lithium iodide into the reaction vessel, maintaining a controlled concentration and likely mitigating side reactions that could occur with a large initial concentration. semanticscholar.org
The instability of certain aldehyde products, such as 1-methyl-4-piperidinecarboxaldehyde, upon isolation presents another challenge. semanticscholar.org A strategic approach to overcome this is to utilize a more stable intermediate, like 4-(methoxymethylene)-1-methylpiperidine, which can be stored and handled more easily before conversion to the final product. semanticscholar.org
Furthermore, in multi-step syntheses, purification of intermediates can be problematic. For instance, the separation of 4-methoxymethylene-2H-tetrahydrothiopyran from the triphenylphosphine (B44618) by-product of a Wittig reaction proved difficult. semanticscholar.org Developing alternative synthetic routes that avoid such problematic steps or by-products is a crucial strategy for an efficient and scalable process. semanticscholar.org
Industrial-Scale Production Considerations and Process Automation
The transition from laboratory-scale synthesis to industrial-scale production of this compound and its analogs introduces several important considerations, with process automation playing an increasingly significant role.
For large-scale synthesis, the ability to produce key intermediates in significant quantities is crucial. For example, the Wittig reaction intermediate 4-(methoxymethylene)-1-methylpiperidine can be produced on a larger scale, which is advantageous for industrial applications. semanticscholar.org The development of cost-effective synthetic routes is also a primary driver in making the production of derivatives, such as those used in pharmaceuticals, economically viable.
Process automation and flow chemistry offer powerful solutions to the challenges of scaling up chemical syntheses. researchgate.net Flow reactors, for instance, provide better control over reaction parameters, which can enhance selectivity and safety. researchgate.net Continuous-flow synthesis, often managed by computer-controlled systems, can minimize risks associated with exothermic reactions and improve the reproducibility of the process. This is particularly relevant for spirocyclic compounds.
Automated platforms can integrate multiple synthetic steps, including reaction, workup, and purification. researchgate.netmpg.de While flow synthesis is often followed by batch purification, there is a growing interest in developing in-line purification methods to create a truly continuous process. researchgate.net Technologies like automated flash chromatography and simulated moving bed (SMB) chromatography are being explored for this purpose. researchgate.net
The use of automated systems, such as those involving robotic liquid handlers, can dramatically increase throughput and ensure consistency. synthace.com These platforms allow for the creation of reproducible methods that can be transferred between different instruments and locations, which is a significant advantage for industrial production. synthace.com
Reactivity and Chemical Transformations of 6 Oxa 1 Thiaspiro 2.5 Octane
Ring-Opening and Skeletal Rearrangement Reactions
The inherent ring strain in the spirocyclic system of 6-Oxa-1-thiaspiro[2.5]octane makes it susceptible to ring-opening and rearrangement reactions, particularly under acidic conditions.
The presence of a Lewis acid can catalyze the rearrangement of this compound derivatives. For instance, treatment of a related oxa-[3.2.1]octane system with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) at low temperatures leads to the opening of the oxa-bridge and subsequent formation of an aldehydic product. nih.gov This type of transformation highlights the utility of Lewis acids in promoting skeletal rearrangements. A synthetic route involving lithium iodide as a Lewis acid is also noted for promoting rearrangements that can lead to derivatives of this compound. smolecule.com
The driving force for the ring-opening and rearrangement reactions is the release of significant ring strain inherent in the spirocyclic structure. thieme-connect.com The cleavage of the C–O bond in bridged oxa-[3.2.1]octane systems is a key step in these transformations. nih.govrsc.org This process is often facilitated by the formation of a more stable intermediate. For example, the reaction of diphenyldiazomethane with certain thioketones proceeds through a (3+2) cycloaddition to form a 1,3,4-thiadiazoline, which then spontaneously extrudes nitrogen to yield a thiocarbonyl ylide intermediate. researchgate.net This reactive intermediate can then undergo ring closure to form a thiirane (B1199164), demonstrating a mechanistic pathway driven by the formation of stable products. researchgate.net
Heteroatom-Centered Modifications
The sulfur and oxygen atoms within the this compound ring system are key sites for chemical modification through oxidative and reductive pathways.
The sulfur atom in this compound can be oxidized to form the corresponding sulfoxides and sulfones. smolecule.com The outcome of the oxidation is dependent on the oxidizing agent used and the reaction conditions. smolecule.com Common oxidizing agents for such transformations include hydrogen peroxide and peracids. smolecule.com The selective and controlled oxidation of similar thioethers to sulfoxides or sulfones can be achieved using reagents like urea-hydrogen peroxide (UHP), with the degree of oxidation controlled by the stoichiometry of the oxidant and the reaction temperature. beilstein-journals.orgbeilstein-journals.org For example, using 1.5 equivalents of UHP at 60°C can selectively produce the sulfoxide (B87167), while 2.5 equivalents at 80°C can lead to the sulfone. beilstein-journals.org
Table 1: Oxidation Products of this compound
| Reactant | Oxidizing Agent | Product |
| This compound | Mild (e.g., 1.5 equiv. UHP) | This compound 1-oxide (Sulfoxide) |
| This compound | Strong (e.g., 2.5 equiv. UHP) | This compound 1,1-dioxide (Sulfone) |
Reduction of this compound can lead to the conversion of the sulfur atom to sulfide (B99878) or thiol groups. smolecule.com Typical reducing agents for these transformations include lithium aluminum hydride and sodium borohydride. smolecule.com In related systems, reductive cleavage of oxaziridines, which also contain a heteroatomic three-membered ring, can occur. ethernet.edu.et
Nucleophilic Substitution Reactions and Regioselectivity
Nucleophilic substitution reactions are possible at the electrophilic centers of the this compound ring. smolecule.com These reactions can occur under either acidic or basic conditions, where a nucleophile can potentially replace the oxygen or sulfur atoms. smolecule.com The regioselectivity of these reactions is influenced by the nature of the substituent groups on the ring. For instance, the presence of amino (-NH2) and cyano (-CN) groups can enhance the polarity and reactivity, making the compound more susceptible to nucleophilic attack. In similar heterocyclic systems, intramolecular nucleophilic substitution is a common method for ring formation. ethernet.edu.et
Influence of Spirocyclic Architecture on Distinct Reactivity Patterns
The unique spirocyclic architecture of this compound, which features a strained three-membered epoxide ring fused to a six-membered tetrahydrothiopyran (B43164) ring at a single carbon atom, profoundly influences its chemical reactivity. This structural arrangement dictates the molecule's behavior in chemical transformations, particularly in ring-opening and rearrangement reactions. The combination of ring strain, steric hindrance, and the presence of two different heteroatoms (oxygen and sulfur) leads to distinct reactivity patterns not observed in simpler acyclic or monocyclic analogues.
The inherent strain of the oxirane ring makes it a highly reactive electrophilic site, susceptible to nucleophilic attack. beilstein-journals.org However, the bulky tetrahydrothiopyran ring sterically shields one face of the epoxide, directing the approach of nucleophiles to the less hindered carbon atom. This results in a high degree of regioselectivity during ring-opening reactions. For instance, the thiolysis of epoxides to yield β-hydroxy sulfides is a well-established transformation. In the case of spiro-epoxides like this compound, the reaction proceeds with a predictable orientation. The reaction with thiophenol, for example, results in the nucleophilic attack occurring almost exclusively at the sterically less hindered β-carbon of the epoxide, leading to a specific regioisomer of the resulting β-hydroxy sulfide. beilstein-journals.org
The influence of the spirocyclic structure is also evident in Lewis acid-promoted rearrangements. The preparation of aldehydes via the rearrangement of spiro-oxiranes is a known synthetic method. semanticscholar.org However, attempts to rearrange this compound using conventional Lewis acids that are typically effective for other epoxides proved unsuccessful. This demonstrates a distinct reactivity pattern directly attributable to its unique structure.
Research into the rearrangement of this compound to 2H-tetrahydrothiopyran-4-carboxaldehyde revealed that the choice of Lewis acid is critical. semanticscholar.org Standard Lewis acids failed to produce the desired aldehyde, either resulting in the recovery of the starting material or decomposition under more forceful conditions. semanticscholar.org Only lithium iodide was found to effectively promote the desired transformation, suggesting a specific interaction mechanism involving the soft iodide anion and the sulfur atom in the spiro-system. semanticscholar.org This unique requirement underscores how the integrated spiro-thioether-epoxide system modulates the electronic properties and reactivity of the oxirane ring. semanticscholar.org
Table 1: Lewis Acid-Promoted Rearrangement of this compound
This table summarizes the outcomes of attempted rearrangement reactions of this compound using various Lewis acids to yield 2H-tetrahydrothiopyran-4-carboxaldehyde.
| Lewis Acid | Reaction Conditions | Outcome | Reference |
| Boron trifluoride etherate | - | No desired product; starting material recovered or decomposition | semanticscholar.org |
| Zinc chloride | - | No desired product; starting material recovered or decomposition | semanticscholar.org |
| Magnesium bromide etherate | - | No desired product; starting material recovered or decomposition | semanticscholar.org |
| Lithium iodide | Dry THF, large excess | Successful rearrangement to desired aldehyde | semanticscholar.org |
Table 2: Regioselectivity in Nucleophilic Ring-Opening of Epoxides
This table highlights the regioselective outcome of the ring-opening reaction of a spiro-epoxide with a thiol nucleophile.
| Substrate | Nucleophile | Key Reaction Feature | Product Type | Reference |
| 1-Oxa-spiro[2.5]octane | Thiophenol | Substitution occurs at the sterically less hindered β-carbon | β-Hydroxy sulfide | beilstein-journals.org |
Spectroscopic and Advanced Structural Characterization Techniques for 6 Oxa 1 Thiaspiro 2.5 Octane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for investigating the dynamic conformational behavior of cyclic systems. For spirocyclic compounds, variable-temperature NMR studies are particularly revealing.
Low-temperature ¹³C NMR spectroscopy is instrumental in determining the conformational preferences of spiro-heterocycles like 6-Oxa-1-thiaspiro[2.5]octane. In analogous compounds, such as 1-thia-spiro[2.5]octane, the cyclohexane (B81311) ring undergoes a chair-to-chair inversion process. researchgate.net At room temperature, this inversion is rapid on the NMR timescale, resulting in averaged signals for the cyclohexane carbons. However, by lowering the temperature, this process can be slowed or "frozen," allowing for the observation of distinct signals for the individual axial and equatorial conformers.
Studies on these related spirocycles have established their conformational preferences through this technique. researchgate.net The energy barriers associated with the ring inversion can also be calculated from the coalescence temperature of the signals, providing quantitative data on the conformational stability. researchgate.net This approach allows for a detailed mapping of the potential energy surface and understanding of the dynamic behavior of the ring systems. researchgate.net
The chemical shifts observed in the ¹³C NMR spectrum are highly sensitive to the local electronic and steric environment of each carbon atom. Substituent effects, categorized as alpha (α), beta (β), and gamma (γ), are used to predict and interpret these shifts. researchgate.netorganicchemistrydata.org
Alpha (α) Effect: This describes the effect of a substituent on the carbon atom to which it is directly attached.
Beta (β) Effect: This refers to the effect on the adjacent carbon atom. It is typically a deshielding effect, causing a downfield shift in the signal. organicchemistrydata.org
Gamma (γ) Effect: This effect is observed on the carbon atom two bonds away from the substituent. The γ-effect is particularly important for conformational analysis as it is stereospecific. A substituent in a gauche orientation (a dihedral angle of approximately 60°) relative to a γ-carbon causes a shielding effect (an upfield shift), while an anti orientation has a minimal effect.
In the context of this compound, the spiro-fused thiirane (B1199164) ring and the oxygen atom within the six-membered ring exert significant α, β, and γ effects on the chemical shifts of the cyclohexane carbons. The analysis of these shifts, particularly the γ-effects, helps in assigning the specific configuration and preferred conformation of the molecule. researchgate.netnih.gov
Table 1: Typical ¹³C NMR Chemical Shift Effects This table illustrates the general principles of substituent effects on carbon chemical shifts.
| Effect | Position Relative to Substituent | Typical Shift Change (ppm) | Description |
|---|---|---|---|
| Alpha (α) | C-1 | Variable | Direct effect of substituent electronegativity and size. |
| Beta (β) | C-2 | Downfield (deshielding) | Typically +5 to +10 ppm. |
| Gamma (γ) | C-3 | Upfield (shielding) | Typically -1 to -5 ppm, highly dependent on stereochemistry (gauche effect). |
Mass Spectrometry for Elucidation of Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
In the mass spectrometer, molecules are ionized to form a molecular ion (M⁺·), which then undergoes a series of dissociation reactions to produce smaller fragment ions. researchgate.net The pattern of these fragments is a molecular fingerprint. For heterocyclic spiro compounds, fragmentation is often initiated by the cleavage of bonds connected to the spiro-carbon or heteroatoms. aip.orgarkat-usa.org
Characteristic fragment ions are formed through processes like the loss of small, stable neutral molecules (e.g., CO, H₂S) or radicals. sapub.org The analysis of these fragmentation pathways provides crucial information for identifying the structural components of the molecule. researchgate.net For instance, the presence of both sulfur and oxygen in this compound would lead to characteristic fragmentation patterns involving the loss of sulfur- or oxygen-containing fragments.
The spiro-carbon is a key structural feature, and its bonds are often involved in the initial fragmentation steps. Primary dissociation in spiro compounds typically involves the rupture of a bond at the spiro-atom. aip.org The cleavage of a C-spiro bond can lead to the opening of one of the rings, initiating a cascade of further fragmentations. aip.orgcdnsciencepub.com
This type of dissociation is a dominant process and generates characteristic ions that are highly diagnostic for the spirocyclic structure. aip.org The resulting mass spectrum, with its specific pattern of fragment ions and their relative abundances, can be directly correlated to the stability of the ions formed and the pathways initiated by the initial C-spiro bond rupture.
Table 2: General Fragmentation Pathways in Heterocyclic Spiroalkanes This table outlines common fragmentation behaviors observed in the mass spectra of related spiro compounds.
| Fragmentation Process | Description | Resulting Ions |
|---|---|---|
| C-spiro Bond Cleavage | Rupture of a carbon-carbon or carbon-heteroatom bond at the spiro center, often leading to ring-opening. | Primary radical cations that undergo further fragmentation. |
| Heterocycle Fragmentation | Cleavage of the three-membered thiirane ring or the six-membered oxane ring. | Ions corresponding to the loss of heteroatom-containing neutrals (e.g., C₂H₄S, C₂H₄O). |
| Retro-Diels-Alder (RDA) | A potential pathway for the six-membered ring, if unsaturated, leading to cleavage into two smaller fragments. | Diagnostic ions reflecting the structure of the diene and dienophile. |
| Loss of Small Neutrals | Elimination of stable small molecules from the molecular ion or fragment ions. | [M - H₂S]⁺·, [M - CO]⁺·, etc. |
Microwave Spectroscopy for Gas-Phase Molecular Structure Determination
Microwave spectroscopy provides highly precise data on the rotational energy levels of molecules in the gas phase. uobabylon.edu.iq This information is used to determine the molecule's moments of inertia with great accuracy, which in turn allows for the calculation of precise bond lengths and angles, yielding a definitive gas-phase molecular structure. uobabylon.edu.iqacs.org
For flexible molecules like this compound, microwave spectroscopy can distinguish between different conformational isomers if they are present in the gas phase. epa.gov Studies on the related compounds 1-oxa-spiro[2.5]octane and 1-thia-spiro[2.5]octane have successfully used this technique, often coupled with molecular mechanics calculations, to identify the stable conformers. researchgate.netepa.gov For 1-thia-spiro[2.5]octane, only one conformer was detected, featuring a pseudoequatorial orientation of the sulfur atom and a slightly flattened chair conformation for the cyclohexane ring. researchgate.net In contrast, 1-oxa-spiro[2.5]octane was found to exist as a mixture of two chair conformers. epa.gov These findings highlight the power of microwave spectroscopy in revealing subtle structural details and conformational preferences in the absence of intermolecular forces. acs.orgacs.org
Advanced X-ray Diffraction Studies of Related Spirocyclic Heterocycles
While specific X-ray diffraction data for this compound is not extensively documented in publicly available literature, a wealth of information can be gleaned from studies on structurally analogous spirocyclic systems containing oxathiolane and other related heterocyclic rings. These studies provide critical insights into the molecular geometry, conformational preferences, and stereochemical intricacies that are likely to be shared with or comparable to this compound. Single-crystal X-ray diffraction is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of structure, configuration, and conformation.
Research into the synthesis of spirocyclic 1,3-oxathiolanes from thiolactones and optically active oxiranes has led to the successful characterization of several diastereoisomeric products by X-ray crystallography. uzh.ch For instance, the reaction of 3H-isobenzofuran-1-thione with (S)-2-methyloxirane and (R)-2-phenyloxirane yielded various spirocyclic 1,3-oxathiolanes, whose structures were unambiguously established through X-ray analysis. uzh.chlookchem.com These analyses are crucial for confirming the regio- and stereoselectivity of the synthetic routes employed. uzh.ch
Similarly, the structure of more complex spiro systems, such as those fused to indole (B1671886) frameworks, has been confirmed using X-ray diffraction. The synthesis of substituted 2'amino-4'benzoyl-2'-methyl spiro[indole 3,5'- lookchem.comCurrent time information in Bangalore, IN.oxathiolane]-2(1H)-ones was verified by single-crystal X-ray diffraction of selected products, providing concrete evidence for the proposed molecular architecture. researchgate.net
In a study of cholestan-4-one-3-spiro(2,5-oxathiolane), X-ray diffraction revealed that the oxathiolane ring adopts an envelope configuration. acs.org This study also noted significant differences in the bond lengths of the two C-S and the two C-O bonds within the oxathiolane ring, highlighting the influence of the local chemical environment on molecular geometry. acs.org
Further investigations into related heterospirocycles, such as 8-cyano-9-phenyl-6-oxa-7-aza-spiro-[4.5]dec-7-ene 7-oxide, have also been successfully characterized by X-ray crystallography. The analysis of this compound revealed a monoclinic P21/c space group and provided detailed molecular geometry parameters. mdpi.com The supramolecular structure was found to be stabilized by hydrophobic interactions rather than hydrogen bonding or π-stacking. mdpi.com
These examples underscore the power of X-ray diffraction in elucidating the complex three-dimensional structures of spirocyclic heterocycles. The data derived from these studies, including bond lengths, bond angles, and crystal packing information, are invaluable for understanding the structure-property relationships in this class of compounds.
Table 1: Crystallographic Data for Selected Related Spirocyclic Heterocycles
| Compound Name | Crystal System | Space Group | Key Geometric Features | Reference |
| Cholestan-4-one-3-spiro(2,5-oxathiolane) | Orthorhombic | P2₁2₁2₁ | The oxathiolane ring has an envelope configuration. Differences were observed for the lengths of the two C-S and the two C-O bonds. | acs.org |
| 8-cyano-9-phenyl-6-oxa-7-aza-spiro-[4.5]dec-7-ene 7-oxide | Monoclinic | P2₁/c | The supramolecular structure is stabilized by hydrophobic interactions of phenyl and cyclopentane (B165970) groups. | mdpi.com |
| (3'S,5'R)-5'-Methyl-3',4',5',6'-tetrahydrospiro[isobenzofuran-1(3H),2'-[2H]pyran]-3-thione derivative (Compound 10) | Monoclinic | P2₁/c | The structure was established by X-ray crystallography. | uzh.ch |
| (4'S)-4'-Phenyl-spiro[3H-isobenzofuran-1-thione-3,5'- lookchem.comCurrent time information in Bangalore, IN.oxathiolane] (Compound 7) | Orthorhombic | P2₁2₁2₁ | The structure was established by X-ray crystallography. | uzh.ch |
Computational and Theoretical Studies on 6 Oxa 1 Thiaspiro 2.5 Octane
Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis
The conformational landscape of spiro[2.5]octane systems, including analogues of 6-oxa-1-thiaspiro[2.5]octane, has been effectively explored using computational methods. iupac.org Conformational analysis involves identifying the most energetically stable spatial arrangements of a molecule. iupac.org For this purpose, both molecular mechanics (MM) and quantum chemical calculations are employed to compute the energies of different conformers. iupac.org
Studies on the related compound, 1-oxaspiro[2.5]octane, have combined microwave spectroscopy with molecular mechanics calculations to probe its gas-phase structure. epa.gov These investigations revealed that the molecule exists as a mixture of two distinct chair conformational isomers. epa.govresearchgate.net This finding highlights the flexibility of the cyclohexane (B81311) ring in such spiro compounds. Similarly, for 1-thiaspiro[2.5]octane, theoretical calculations predicted two conformational isomers, although only one, with a pseudo-equatorial sulfur atom, was experimentally detected. researchgate.net
For this compound, the six-membered tetrahydropyran (B127337) ring is expected to adopt chair-like conformations. The orientation of the thiirane (B1199164) ring relative to the tetrahydropyran ring results in two primary conformers: one with the sulfur atom in a pseudo-axial position and another with it in a pseudo-equatorial position. Quantum chemical calculations are essential for determining the relative energies of these conformers and predicting their population distribution at thermal equilibrium. Furthermore, NMR spectroscopic analyses of related 1-oxaspiro[2.5]octane derivatives show that chemical shifts and coupling constants are sensitive indicators of the preferred conformation. nih.gov
| Compound | Methodology | Key Findings | Reference |
|---|---|---|---|
| 1-Oxaspiro[2.5]octane | Microwave Spectroscopy & Molecular Mechanics | Exists as a mixture of two chair conformational isomers. | researchgate.net, epa.gov |
| 1-Thiaspiro[2.5]octane | Microwave Spectroscopy & Molecular Mechanics | Two conformers predicted, but only one (pseudo-equatorial sulfur) was experimentally observed. | researchgate.net |
| 1-Oxa- and 1-Thia-spiro[2.5]octanes | Low-Temperature 13C NMR | Conformational preferences were determined, and energy barriers for cyclohexane ring inversion were correlated with rotational barriers in related systems. | researchgate.net |
Investigation of Conformational Dynamics and Coupling between Rings
The spiro linkage in this compound introduces a fascinating dynamic interplay between the two rings. Theoretical studies have developed strategies to investigate high-dimensional potential energy surfaces, leading to a mathematical formulation of conformational coupling. researchgate.net This coupling signifies that the motions of the two rings are not independent but are correlated. researchgate.net
For spiro[2.5]octane systems, clear evidence for these correlated movements has been established. researchgate.net The inversion of the six-membered ring, a primary conformational process, is dynamically linked to the orientation of the three-membered ring. Low-temperature Carbon-13 NMR studies on 1-oxa- and 1-thia-spiro[2.5]octanes have been used to determine the energy barriers associated with the inversion of the cyclohexane ring. researchgate.net These studies have suggested various flipping schemes that rationalize the experimental data, demonstrating the complex dynamic behavior inherent in these molecules. researchgate.net The energy barriers for this ring-flipping process are influenced by the nature of the heteroatoms in the spiro system. researchgate.net
Exploration of Potential Energy Surfaces and Topological Approaches
A comprehensive understanding of the conformational dynamics of molecules like this compound requires the exploration of their potential energy surfaces (PES). The PES is a multidimensional surface that maps the potential energy of the molecule as a function of its geometric coordinates. Computational methods are used to explore this surface to locate energy minima (stable conformers) and transition states (energy barriers between conformers). iupac.org
A topological approach has been successfully applied to analyze the conformational potential energy surfaces of spiro[2.5]octanes using molecular mechanics calculations. acs.org This method provides a model that is consistent with available experimental data, such as that from NMR spectroscopy. researchgate.net By representing the PES in a lower-dimensional space, typically three-dimensional, it becomes possible to visualize and understand the complex conformational pathways and interconversions. researchgate.net This approach provides a powerful framework for rationalizing the dynamic behavior of spirocyclic systems. researchgate.net
Theoretical Insights into Ring Strain, Electronic Effects, and Stability
The stability of this compound is a product of several competing factors, including ring strain and electronic effects, which can be elucidated through theoretical calculations. iupac.orgresearchgate.net The three-membered thiirane ring possesses significant inherent ring strain due to its acute bond angles. The spiro-fusion to the six-membered ring further influences the geometry and stability of the entire molecule. thieme-connect.com
Molecular mechanics calculations on 1-thiaspiro[2.5]octane suggest that the cyclohexane ring adopts a slightly flattened chair conformation to accommodate the spiro linkage. researchgate.net The conformational preferences are also dictated by electronic effects. In the analysis of 1-oxaspiro[2.5]octane derivatives, it was found that steric and electronic effects of substituents significantly influence the preferred conformation. nih.gov The chemical shifts observed in NMR spectra are discussed in terms of α, β, and γ effects, providing insight into the electronic environment of the carbon atoms. researchgate.net The spiro substitution itself imposes specific conformational behaviors on the six-membered ring, which can be discussed and rationalized by comparing experimental data with computed results. epa.govresearchgate.net
| Factor | Observation/Method | Implication for Stability | Reference |
|---|---|---|---|
| Ring Strain | General knowledge of small rings | The three-membered ring is highly strained, which is a key factor in the molecule's overall energy and reactivity. | thieme-connect.com |
| Ring Flattening | Molecular Mechanics on 1-thiaspiro[2.5]octane | The six-membered ring distorts from a perfect chair to relieve strain from the spiro-fusion. | researchgate.net |
| Electronic Effects (α, β, γ) | 13C NMR of 1-oxa- and 1-thia-spiro[2.5]octanes | Substituent effects and heteroatom identity influence the electronic distribution and conformational preference. | researchgate.net |
| Steric Effects | NMR of 1-oxaspiro[2.5]octane derivatives | The spatial arrangement of atoms and substituents determines the most stable conformation. | nih.gov |
Derivatization Strategies and Synthesis of Functionalized Analogs of 6 Oxa 1 Thiaspiro 2.5 Octane
Introduction of Ester and Alkyl Substituents
The functionalization of the 6-oxa-1-thiaspiro[2.5]octane framework with ester and alkyl groups can be achieved through several synthetic strategies, often by building the spirocycle from functionalized precursors.
One notable method involves a Knoevenagel condensation. nih.govresearchgate.netthieme-connect.comunimi.it This reaction can be used to prepare spirocyclic systems by starting with a cyclic ketone. For instance, a derivative of 6-oxaspiro[2.5]octane bearing a cyano ester group has been synthesized starting from dihydro-2H-pyran-4(3H)one. thieme-connect.com The initial ketone undergoes a Knoevenagel condensation with a cyanomalonate ester, followed by cyclopropanation of the resulting highly electrophilic double bond to yield the spirocyclic product in high yield. thieme-connect.com
Another approach is the reaction of 1-oxa-6-heteraspiro[2.5]octanes with diethyl malonate, which, after hydrolysis, yields 3-carboxy-1-oxa-8-heteraspiro[4.5]decan-2-ones. researchgate.net This carboxy lactone provides a handle for further derivatization.
The direct alkylation of the parent spirocycle is also possible. For example, this compound can be reacted with aldehydes, such as 4'-hydroxy-2',6'-dimethylbiphenyl-3-carbaldehyde, in the presence of a base like potassium carbonate to introduce complex alkyl substituents onto the heterocyclic core.
Table 1: Synthetic Strategies for Ester and Alkyl-Substituted Analogs
| Strategy | Starting Material(s) | Key Reagents | Functional Group Introduced | Ref |
|---|---|---|---|---|
| Knoevenagel Condensation / Cyclopropanation | Dihydro-2H-pyran-4(3H)one, Cyanomalonate ester | Piperidine, Nitromethane, DBU | Cyano ester | thieme-connect.com |
| Malonate Addition / Hydrolysis | 1-Oxa-6-heteraspiro[2.5]octanes, Diethyl malonate | Base, Acid (for hydrolysis) | Carboxylic acid | researchgate.net |
| Direct Alkylation | This compound, Aldehyde | Potassium Carbonate | Complex alkyl group |
Preparation of Oxidized Derivatives: Sulfoxides and Sulfones
The sulfur atom within the this compound ring is susceptible to oxidation, allowing for the controlled synthesis of the corresponding sulfoxides and sulfones. smolecule.com This transformation is significant as it modulates the polarity, geometry, and hydrogen-bonding capacity of the molecule. The choice of oxidizing agent and reaction conditions determines whether the reaction stops at the sulfoxide (B87167) stage or proceeds to the fully oxidized sulfone. organic-chemistry.orgdicp.ac.cn
Hydrogen peroxide (H₂O₂) is a common oxidant for this purpose. organic-chemistry.orgresearchgate.net The selectivity of the oxidation can be directed by specific catalysts. For example, using tantalum carbide as a catalyst with 30% hydrogen peroxide tends to yield sulfoxides in high yields, whereas niobium carbide under similar conditions efficiently produces the corresponding sulfones. organic-chemistry.org
Urea-hydrogen peroxide (UHP) is another effective and stable reagent for the selective oxidation of sulfides. beilstein-journals.org Studies on thioglycosides have shown that glycosyl sulfoxides can be obtained using 1.5 equivalents of UHP, while the corresponding sulfones are formed with 2.5 equivalents at a higher temperature. beilstein-journals.org Other reagents like Selectfluor, which can use water as the oxygen source, also provide efficient routes to sulfoxides and sulfones at ambient temperatures. organic-chemistry.org
Table 2: Oxidation of this compound
| Oxidizing System | Predominant Product | Conditions | Ref |
|---|---|---|---|
| H₂O₂ / Tantalum Carbide | Sulfoxide | - | organic-chemistry.org |
| H₂O₂ / Niobium Carbide | Sulfone | - | organic-chemistry.org |
| Urea-Hydrogen Peroxide (1.5 equiv) | Sulfoxide | 60 °C | beilstein-journals.org |
| Urea-Hydrogen Peroxide (2.5 equiv) | Sulfone | 80 °C | beilstein-journals.org |
| Selectfluor / H₂O | Sulfoxide/Sulfone | Ambient Temperature | organic-chemistry.org |
Strategies for Generating Chiral Spirocyclic Building Blocks
The creation of chiral spirocyclic structures is of high interest, particularly in medicinal chemistry where stereochemistry often dictates biological activity. A primary strategy involves synthesizing the spirocycle as a chiral intermediate from the outset, rather than attempting a challenging asymmetric transformation or separation at a later stage.
This can be accomplished by using starting materials from the chiral pool. For example, a chiral nitrogen-containing analog, (S)-N-(1-aza-6-thiaspiro[2.5]oct-1-en-2-yl)proline methyl ester, was synthesized using L-proline methyl ester. This approach integrates a predefined stereocenter into the final spirocyclic framework.
Another conceptual approach is the development of chiral building blocks that can be elaborated into more complex structures. For instance, research on other spiro systems has demonstrated that optically active epichlorohydrin (B41342) can serve as a starting point for the diastereoselective synthesis of chiral bicyclic intermediates, a strategy applicable to the synthesis of chiral spirocycles. These enantiomerically pure building blocks are valuable for creating libraries of compounds with defined stereochemistry for structure-activity relationship (SAR) studies.
Synthesis of Analogs with Modified Heteroatom Compositions (e.g., Nitrogen or Phosphorus)
Replacing the oxygen or sulfur atoms in the this compound scaffold with other heteroatoms like nitrogen or phosphorus leads to novel heterocyclic systems with distinct chemical properties. thieme-connect.com The synthesis of these analogs often requires bespoke synthetic routes.
Nitrogen Analogs: The synthesis of aza-spirocycles has been explored. For example, 7-{2-[(2-hydroxy-benzylidene)-amino]-phenyl}-6-(2-hydroxy-phenyl)-5-oxa-7-aza-spiro[2.5]octane-4,8-diones have been prepared by reacting specific Schiff bases with 5-oxa-spiro[2.3]hexane-4,6-dione. uobaghdad.edu.iq Research into related systems like 2-oxa-6-azaspiro[3.3]heptane further demonstrates the feasibility of incorporating nitrogen into spirocyclic scaffolds, which is valuable for applications in drug discovery. ethz.ch
Phosphorus Analogs: The synthesis of phosphorus-containing spirocycles related to this system has also been accomplished. Satyamurthy and Berlin reported the synthesis of several 1-oxa-6-heteraspiro[2.5]octanes, including the successful preparation and single-crystal X-ray analysis of 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane 6-sulfide. researchgate.netaminer.cnacs.org This work confirmed the ability to incorporate a phosphorus atom into the six-membered ring of the spiro[2.5]octane framework. researchgate.net
Table 3: Examples of Analogs with Modified Heteroatoms
| Analog Type | Example Compound | Key Precursors | Ref |
|---|---|---|---|
| Nitrogen Analog | 5-Oxa-7-aza-spiro[2.5]octane derivative | Schiff base, 5-Oxa-spiro[2.3]hexane-4,6-dione | uobaghdad.edu.iq |
| Phosphorus Analog | 6-Phenyl-1-oxa-6-phosphaspiro[2.5]octane 6-sulfide | Not specified | researchgate.netaminer.cn |
Applications in Advanced Organic Synthesis and Materials Science
Utility as a Versatile Building Block for Complex Spirocyclic Architectures
The inherent ring strain of the thiirane (B1199164) moiety in 6-Oxa-1-thiaspiro[2.5]octane makes it an excellent starting material for the synthesis of more elaborate spirocyclic systems. smolecule.com The ring can be opened by various reagents, allowing for the introduction of new functional groups and the construction of larger, more complex molecular frameworks. This reactivity is crucial for creating novel chemical entities with potential applications in medicinal chemistry and materials science.
One notable transformation is the Lewis acid-promoted rearrangement of this compound. While common Lewis acids like boron trifluoride etherate or zinc chloride are often ineffective, lithium iodide has been successfully used to catalyze the rearrangement to 2H-tetrahydrothiopyran-4-carboxaldehyde. semanticscholar.org This aldehyde is a key intermediate for the synthesis of other complex heterocyclic compounds. semanticscholar.org
The spirocyclic nature of this compound is also instrumental in the synthesis of other complex molecules. For instance, it serves as a precursor in the formation of other spiro systems, which are important scaffolds in drug discovery.
Contributions to the Synthesis of Specialty Chemicals and Agrochemical Precursors
The reactivity of this compound lends itself to the synthesis of various specialty chemicals. Its derivatives are explored as intermediates in the production of a range of organic compounds. lookchem.com The ability to undergo reactions such as oxidation to sulfoxides or sulfones, and reduction to sulfides or thiols, allows for the creation of a diverse array of molecules with specific properties. smolecule.com
In the realm of agrochemicals, related spirocyclic structures are recognized for their potential. For example, tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a similar spiro compound, is utilized in developing more effective and environmentally friendly crop protection products. chemimpex.com This highlights the potential of the broader class of spiro-heterocycles, including this compound, as valuable precursors in the agrochemical industry.
Role in the Development of Novel Materials, Coatings, and Polymers
The unique chemical properties of this compound and its derivatives are being investigated for their potential in materials science. smolecule.com The incorporation of spirocyclic units into polymer chains can significantly influence the material's properties, such as thermal stability, mechanical strength, and optical characteristics. While direct applications of this compound in materials are still emerging, analogous spiro compounds have shown promise. For instance, tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is used in formulating advanced materials with enhanced durability and flexibility, which are desirable for innovative coatings and polymers. chemimpex.com
Exploration of Molecular Interactions and Potential Bioactivity from a Chemical Perspective
From a chemical standpoint, the presence of both oxygen and sulfur atoms in the this compound structure allows for a variety of non-covalent interactions. smolecule.com These heteroatoms can participate in hydrogen bonding and other electrostatic interactions, which are fundamental to how a molecule interacts with biological targets.
Studies on related spirocyclic compounds suggest potential bioactivity. For instance, research indicates that this compound may have significant biological activity and is being explored as a pharmaceutical intermediate, particularly in the development of compounds with potential antitumor properties. smolecule.com The unique three-dimensional shape conferred by the spiro center can allow for specific binding to enzymes or receptors, influencing biochemical pathways. The conformation of the intermediate thiirane in a related compound was found to be influenced by weak intramolecular C-H...S interactions, highlighting the subtle forces that can govern molecular shape and reactivity. researchgate.net
Conclusion and Future Research Directions
Synthesis of Novel Spirocyclic Compounds and their Methodological Advancements
The synthesis of novel spirocyclic compounds is a dynamic area of organic chemistry, driven by the quest for molecules with unique properties and biological activities. Methodological advancements have been crucial in accessing complex spirocyclic frameworks, including those related to 6-Oxa-1-thiaspiro[2.5]octane.
One notable synthetic route to this compound involves the reaction of 1,3-dithiolane (B1216140) with ethylene (B1197577) oxide under catalytic conditions. smolecule.com A key transformation involving this scaffold is a Lewis acid-catalyzed rearrangement. For instance, the use of lithium iodide has been shown to promote the rearrangement of this compound to 2H-tetrahydrothiopyran-4-carboxaldehyde. smolecule.com This rearranged product can then serve as a precursor for the synthesis of more complex spirocyclic systems, such as 3-heterospiro[5.5]undecan-9-ones through a Robinson annulation.
Modern synthetic methodologies are continually expanding the toolbox for creating spirocycles. Techniques like 1,3-dipolar cycloaddition reactions and visible-light-mediated photocatalysis are enabling the construction of diverse N-heterospirocycles. These advanced methods offer pathways to novel molecular architectures that were previously difficult to access.
Table 1: Methodological Advancements in Spirocycle Synthesis
| Methodology | Description | Resulting Spirocycles |
|---|---|---|
| Lewis Acid-Catalyzed Rearrangement | Rearrangement of this compound using a Lewis acid like lithium iodide. | Functionalized thiopyran derivatives, precursors to heterospiro[5.5]undecanes. |
| 1,3-Dipolar Cycloaddition | Cycloaddition of a 1,3-dipole to a dipolarophile to form a five-membered ring. | Various nitrogen-containing spirocycles. |
| Visible-Light-Mediated Photocatalysis | Use of light to initiate chemical reactions for spirocycle formation. | Diverse N-heterospirocycles. |
Emerging Avenues in the Reactivity and Application of this compound
The unique structural and electronic properties of this compound open up promising avenues for its application in various scientific domains. Its reactivity, characterized by the potential for oxidation, reduction, and nucleophilic substitution, allows for its derivatization into a range of other functionalized molecules. smolecule.com
The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, 1-oxa-6-thiaspiro[2.5]octane 6,6-dioxide, altering the electronic properties and potential biological activity of the molecule. smolecule.comachemblock.com Reduction of the sulfur can lead to thiol-containing compounds. smolecule.com Nucleophilic attack can potentially open either the thiirane (B1199164) or the oxane ring, providing a pathway to a variety of substituted derivatives. smolecule.com
In the realm of medicinal chemistry, this compound and its derivatives are being investigated for their potential as therapeutic agents. Preliminary studies have suggested that this scaffold may be a valuable intermediate in the development of anticancer compounds. smolecule.com The rigid, three-dimensional structure of spirocycles is often sought after in drug design as it can lead to higher binding affinity and selectivity for biological targets. Sulfur-containing heterocycles, in general, are present in a wide array of FDA-approved drugs and exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. openmedicinalchemistryjournal.com
The application of this compound also extends to material science. Its distinct chemical structure makes it a candidate for the development of novel materials and catalysts. smolecule.com The incorporation of heteroatoms into cyclic structures can influence the material's properties, such as thermal stability, conductivity, and optical characteristics.
Table 2: Potential Applications of this compound
| Field | Potential Application | Rationale |
|---|---|---|
| Organic Synthesis | Building block for complex spirocycles. | Reactive functional groups allow for diverse chemical transformations. smolecule.com |
| Medicinal Chemistry | Intermediate for anticancer agents and other therapeutics. | The spirocyclic core is a desirable feature in drug design; sulfur heterocycles often exhibit biological activity. smolecule.comopenmedicinalchemistryjournal.com |
| Material Science | Component for novel materials and catalysts. | The unique structure can impart specific physical and chemical properties to materials. smolecule.com |
Contemporary Challenges and Opportunities in Heteraspiro[2.5]octane Chemistry
The field of heteraspiro[2.5]octane chemistry, while promising, is not without its challenges. The synthesis of these complex molecules often requires multi-step sequences and the precise control of stereochemistry. consensus.app A significant hurdle in spirocycle synthesis is the construction of the quaternary spiro-carbon center, which is a sterically demanding transformation.
A key challenge lies in developing more efficient and stereoselective synthetic methods. While progress has been made, the development of catalytic and enantioselective methods for the synthesis of a wide range of heteraspiro[2.5]octanes remains an important goal. Overcoming these synthetic hurdles will unlock access to a greater diversity of these unique molecular scaffolds.
Despite the challenges, the opportunities within this field are vast. The exploration of the chemical space around the heteraspiro[2.5]octane core is still in its early stages. There is significant potential for the discovery of novel compounds with valuable biological and material properties. The development of new synthetic strategies will not only provide access to these molecules but also contribute to the broader field of organic synthesis.
Furthermore, a deeper understanding of the structure-property relationships of these compounds is needed. Computational studies, in conjunction with experimental work, can help to predict the properties of new derivatives and guide synthetic efforts. The continued investigation of the reactivity of the oxathiaspiro-heterocycle will undoubtedly lead to the discovery of new and useful chemical transformations. The unique combination of an oxirane and a thiirane ring fused at a single carbon atom presents a rich playground for chemical exploration, promising exciting discoveries in the years to come.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Oxa-1-thiaspiro[2.5]octane and its derivatives?
- Methodology : Multi-step synthesis involving cyclization reactions, such as oxidative or reductive cyclization, under controlled anhydrous conditions. Key reagents include lithium aluminum hydride (LiAlH₄) for reductions and potassium permanganate (KMnO₄) for oxidations. Post-synthesis characterization via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy is critical. For example, derivatives like ethyl 6-oxaspiro[2.5]octane-1-carboxylate require esterification steps followed by cyclization .
Q. How should researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodology : Document precise reaction parameters (temperature, time, stoichiometry) and purification techniques (e.g., column chromatography, recrystallization). Use standardized protocols for spectroscopic data reporting (e.g., ¹H/¹³C NMR chemical shifts in ppm, coupling constants in Hz). Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details and supporting information .
Q. What safety protocols are essential for handling this compound derivatives?
- Methodology : Follow safety data sheets (SDS) for storage (e.g., 2–8°C for hygroscopic derivatives) and handling (e.g., gloves, fume hoods). Emergency measures for spills include neutralization with inert adsorbents. Derivatives like 6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester require strict avoidance of inhalation or skin contact .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodology : Density functional theory (DFT) calculations can model transition states and reaction pathways. For example, frontier molecular orbital (FMO) analysis identifies nucleophilic (HOMO) and electrophilic (LUMO) sites. Validation involves comparing computed activation energies with experimental yields .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodology : Cross-validate using 2D NMR (e.g., COSY, HSQC) and X-ray crystallography. For ambiguous signals, re-examine synthetic steps for side products (e.g., over-oxidation) or impurities. Statistical analysis (e.g., R² values) ensures spectral assignments align with predicted structures .
Q. How do microreactor systems optimize this compound synthesis?
- Methodology : Continuous-flow microreactors enhance heat/mass transfer, enabling precise control of exothermic reactions (e.g., oxidations). For derivatives like 1-oxa-2-azaspiro[2.5]octane, this reduces reaction times from hours to minutes and improves scalability .
Q. What in vitro models evaluate the bioactivity of this compound derivatives?
- Methodology : Use enzyme inhibition assays (e.g., IC₅₀ determination) or receptor-binding studies. Ensure solubility in assay buffers (e.g., DMSO stock solutions). Include controls like known inhibitors (positive) and solvent-only (negative) to validate specificity .
Q. How do steric/electronic effects influence substitution regioselectivity in this compound?
- Methodology : Steric hindrance from the spirocyclic structure directs substitutions to less congested positions (e.g., equatorial sites). Electron-withdrawing groups (e.g., esters) activate adjacent carbons for nucleophilic attack. Kinetic vs. thermodynamic control can be probed via temperature-dependent experiments .
Tables
Table 1 : Key Synthetic Reagents and Conditions for this compound Derivatives
Table 2 : Analytical Techniques for Characterization
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Structural elucidation | δ 1.2–1.5 (m, cyclopropane protons) |
| HRMS | Molecular weight confirmation | m/z 184.23 [M+H]⁺ |
| X-ray diffraction | Absolute configuration determination | CCDC deposition number |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
